- Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels, International Journal of Molecular Sciences, 2022, 23(6),

Cas no 89-43-0 (methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate)

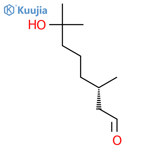

![methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate structure](https://ja.kuujia.com/scimg/cas/89-43-0x500.png)

89-43-0 structure

商品名:methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate

CAS番号:89-43-0

MF:C18H27NO3

メガワット:305.411885499954

CID:34504

methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate

- 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]-benzoicacimethylester

- Benzoicacid,2-[(7-hydroxy-3,7-dimethyloctylidene)amino]-,methylester

- HYDROXYCITRONELLAL-METHYLANTHRANILATE SCHIFF'S BASE

- HYDROXYCITRONELLYLIDENE METHYLANTHRANILATE

- AURALVA

- AURANTIOL

- AURANTION

- AURANTIUM

- Hydroxycitronellal

- Hydroxycitronellal methyl anthranilate

- METHYL ANTHRANILATE HYDROXY CITRONELLAL

- METHYL N-3,7-DIMETHYL-7-HYDROXYOCTYLIDENEANTHRANILATE

- N-(7-Hydroxy-3,7-dimethyloctylidene)anthranilic acid methyl ester

- Anthranilic acid, N-(7-hydroxy-3,7-dimethyloctylidene)-, methyl ester (8CI)

- Aurantine

- Hydroxycitronellylidene methyl anthranilate

- NSC 78483

- Orange Flower Extract

-

- インチ: 1S/C18H27NO3/c1-14(8-7-12-18(2,3)21)11-13-19-16-10-6-5-9-15(16)17(20)22-4/h5-6,9-10,13-14,21H,7-8,11-12H2,1-4H3

- InChIKey: BFBPISPWJZMWJN-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(N=CCC(CCCC(C)(C)O)C)=CC=CC=1)OC

計算された属性

- せいみつぶんしりょう: 305.19900

- どういたいしつりょう: 305.199094

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 9

- 複雑さ: 365

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 5

- トポロジー分子極性表面積: 58.9

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- 密度みつど: 1.01

- ふってん: 445.7 °C at 760 mmHg

- フラッシュポイント: 97℃

- 屈折率: 1.501

- PSA: 58.89000

- LogP: 4.14290

methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate セキュリティ情報

- セキュリティの説明: S26-S36/37/39-S45

methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate 税関データ

- 税関コード:2925290090

- 税関データ:

中国税関コード:

2925290090概要:

2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01FZNE-100g |

Aurantiol |

89-43-0 | natural | 100g |

$76.00 | 2023-12-15 | |

| Aaron | AR01FZVQ-25g |

Aurantiol |

89-43-0 | 25g |

$54.00 | 2023-12-14 | ||

| A2B Chem LLC | AY24858-25g |

Aurantiol |

89-43-0 | natural | 25g |

$43.00 | 2023-12-29 | |

| 1PlusChem | 1P01FZNE-5g |

Aurantiol |

89-43-0 | natural | 5g |

$34.00 | 2023-12-15 | |

| A2B Chem LLC | AY24858-5g |

Aurantiol |

89-43-0 | natural | 5g |

$27.00 | 2023-12-29 | |

| Aaron | AR01FZVQ-100g |

Aurantiol |

89-43-0 | 100g |

$101.00 | 2023-12-14 | ||

| 1PlusChem | 1P01FZNE-25g |

Aurantiol |

89-43-0 | natural | 25g |

$48.00 | 2023-12-15 | |

| Aaron | AR01FZVQ-5g |

Aurantiol |

89-43-0 | 5g |

$30.00 | 2023-12-14 | ||

| A2B Chem LLC | AY24858-100g |

Aurantiol |

89-43-0 | natural | 100g |

$76.00 | 2023-12-29 |

methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate 合成方法

合成方法 1

合成方法 2

methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate Raw materials

methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate Preparation Products

methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate 関連文献

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

S. Ahmed Chem. Commun., 2009, 6421-6423

89-43-0 (methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate) 関連製品

- 72894-12-3(Benzoic acid,2-(nonylideneamino)-, methyl ester)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量